

Performance of different HPLC columns for paroxetine impurity separation

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Compound of Interest

Compound Name: N-Benzyldefluoroparoxetine

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A Comparative Guide to HPLC Columns for Paroxetine Impurity Separation

The selection of an appropriate HPLC column is critical for the accurate and reliable separation of paroxetine from its impurities. This guide provides a comparative overview of various HPLC columns and methodologies reported for this purpose, offering insights into their performance based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to aid in method development and selection.

Performance Comparison of HPLC Columns

The performance of different HPLC columns for the separation of paroxetine and its impurities is influenced by factors such as the stationary phase chemistry, particle size, column dimensions, and the mobile phase composition. Below is a summary of various columns and their operational parameters as reported in scientific literature and pharmacopeial methods.



Column Type	Dimensio ns (mm) & Particle Size (µm)	Mobile Phase	Flow Rate (mL/min)	Detection	Key Separatio ns/Obser vations	Referenc e
USP L1 Packing (C18)	3.9 x 150, 5 μm	Gradient: Acetonitrile , Tetrahydrof uran, Water, Trifluoroac etic Acid	1.0	UV 210 nm	USP method for organic impurities. [1]	[1]
ACQUITY UPLC BEH C18	2.1 x 50, 1.7 μm	Gradient: Acetonitrile and 20 mM Ammonium Bicarbonat e (pH 10)	0.5	UV 295 nm	Achieved separation of paroxetine and related compound s B, D, F, and G in less than 5 minutes.[2]	[2]
ACQUITY UPLC BEH Shield RP18	2.1 x 50, 1.7 μm	Screened with different organic modifiers and pH.	0.5	UV 295 nm	Part of a column selectivity compariso n study for method developme nt.[2]	[2]
ACQUITY UPLC BEH Phenyl	2.1 x 50, 1.7 μm	Screened with different organic	0.5	UV 295 nm	Part of a column selectivity compariso n study for	[2]



		modifiers and pH.			method developme nt.[2]	
Chiralpak IA-3 (amylose- based)	Not Specified	Ethanol:W ater:Diethyl amine (80:20:0.1 v/v/v)	Not Specified	Not Specified	Baseline separation of paroxetine enantiomer s from five other chiral and achiral impurities.	[3]
Ultron ES- OVM (ovomucoi d)	Not Specified	Not Specified	Not Specified	Not Specified	Developed for the enantiosep aration of (-)-transparoxetine and (+)-transparoxetine. [4]	[4]
Inertsil C18	4.6 x 250, 5 μm	Isocratic: 10mM Ammonium Formate and Acetonitrile (50:50 v/v)	1.0	UV 220 nm	A simple and rapid method for the estimation of paroxetine in pure form and tablets.[5]	[5]
X-Terra RP18	4.6 x 250, 5 μm	Gradient: Acetonitrile	1.0	UV 285 nm & 265 nm	Used for the	[6]



		and 0.1% Triethylami ne (pH 10)			analysis of paroxetine and its degradatio n products. [6]	
Welchrom C18	4.6 x 250, 5 μm	Isocratic: Phosphate buffer (pH 6.8) and Acetonitrile (50:50 v/v)	1.0	UV 260 nm	Retention time of paroxetine was found to be 3.71 min.[7]	[7]
BDS Hypersil C18	Not Specified	Acetonitrile and Phosphate Buffer	Not Specified	LC-MS/MS	Analysis of paroxetine in human plasma with a run time of 1.7 minutes.[8]	[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of key experimental protocols from the cited literature.

- 1. USP Method for Organic Impurities (Procedure 2)[1]
- Column: 3.9-mm × 15-cm; 5-μm packing L1.
- Mobile Phase: A gradient mixture of Solution A (Tetrahydrofuran, water, and trifluoroacetic acid; 20:180:1) and Solution B (Acetonitrile, tetrahydrofuran, and trifluoroacetic acid; 180:20:1).
- Flow Rate: 1.0 mL/min.
- Detector: UV 210 nm.



- Injection Volume: 25 μL.
- Sample Preparation: A sample solution of 1 mg/mL of Paroxetine Hydrochloride in Diluent.
- 2. UHPLC Method for Paroxetine and Related Compounds[2]
- Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7-μm.
- Mobile Phase A: 20.0 mM ammonium bicarbonate with 1.2% ammonium hydroxide.
- · Mobile Phase B: Acetonitrile.
- Gradient: 20% to 65% B over 5 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 60 °C.
- Detector: UV 295 nm.
- Sample Preparation: Stock solution of paroxetine hydrochloride at 1 mg/mL in 50:50 methanol—water. A combined standard mixture of paroxetine at 200 μg/mL and related compounds at 0.2 μg/mL in 50:50 methanol—water.
- 3. Chiral Separation using Supercritical Fluid Chromatography (SFC)[3]
- Column: Cellulose tris-(3-chloro-4-methylphenylcarbamate) stationary phase.
- Mobile Phase: 70% CO2 and 30% methanol containing 20 mM ammonium acetate.
- Analysis Time: 4.0 minutes.
- Observation: The method was developed for the determination of both chiral and achiral impurities.

Visualizations

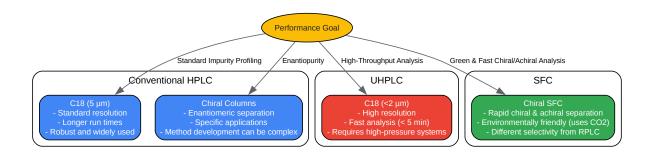
To better illustrate the experimental process and the logical comparison of column performance, the following diagrams are provided.





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Caption: General experimental workflow for HPLC analysis of paroxetine impurities.



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Caption: Logical comparison of different chromatography techniques for paroxetine analysis.

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